molecular formula C20H29NO3 B1664370 (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid CAS No. 126456-06-2

(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

Cat. No. B1664370
M. Wt: 331.4 g/mol
InChI Key: HJVCHYDYCYBBQX-HLTLHRPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADDA is a non-proteinogenic amino acid found in toxins made by cyanobacteria.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound, commonly referred to as Adda, is integral in the synthesis of microcystins and nodularin. Research has been conducted on the stereocontrolled synthesis of Adda, focusing on deriving the 2S and 3S centers from D-aspartic acid (Beatty, Jennings-White, & Avery, 1992).

Impact on Protein Phosphatases

Analytical Chemistry Applications

  • The unique structure of Adda has been utilized in developing methods for the analysis of microcystins in various biological and environmental samples. Techniques like Lemieux oxidation-GC/MS exploit the distinctive nature of Adda for detecting microcystins in salmon liver and crab larvae (Williams et al., 1997).

Methodological Development in Chemistry

  • Research has also focused on the enantiospecific synthesis of Adda. This includes the development of novel one-pot transformations for the efficient formation of beta-amino acids, highlighting Adda's relevance in advancing synthetic methodologies (Pearson, Rinehart, Sugano, & Costerison, 2000).

Environmental and Toxicological Studies

  • The compound has been significantly featured in studies related to environmental and toxicological aspects, particularly in understanding the behavior and impact of cyanobacterial toxins. Techniques have been developed for rapid quantification of microcystins in cyanobacterial samples, leveraging the unique characteristics of Adda (Wu et al., 2009).

properties

CAS RN

126456-06-2

Product Name

(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

InChI

InChI=1S/C20H29NO3/c1-14(10-11-18(21)16(3)20(22)23)12-15(2)19(24-4)13-17-8-6-5-7-9-17/h5-12,15-16,18-19H,13,21H2,1-4H3,(H,22,23)/b11-10+,14-12+/t15-,16-,18-,19-/m0/s1

InChI Key

HJVCHYDYCYBBQX-HLTLHRPFSA-N

Isomeric SMILES

C[C@@H](/C=C(\C)/C=C/[C@@H]([C@H](C)C(=O)O)N)[C@H](CC1=CC=CC=C1)OC

SMILES

CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC

Canonical SMILES

CC(C=C(C)C=CC(C(C)C(=O)O)N)C(CC1=CC=CC=C1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ADDA; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
Reactant of Route 2
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
Reactant of Route 3
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
Reactant of Route 4
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
Reactant of Route 5
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid
Reactant of Route 6
(2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid

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